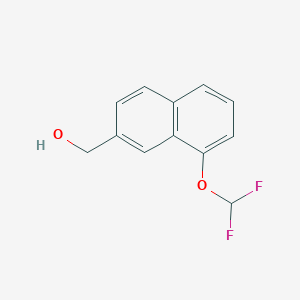

1-(Difluoromethoxy)naphthalene-7-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[8-(difluoromethoxy)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-6,12,15H,7H2 |

InChI Key |

ANJZGXKKZQSUQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)F |

Origin of Product |

United States |

Overview of Naphthalene Scaffolds in Advanced Organic Chemistry Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in a diverse array of chemical research endeavors. ijpsjournal.comekb.eg Its rigid, planar structure and extended π-electron system provide a versatile platform for the development of compounds with tailored electronic, optical, and biological properties. In medicinal chemistry, the naphthalene scaffold is a well-established privileged structure, appearing in numerous FDA-approved drugs. ekb.egnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comresearchgate.netekb.eg The ability of the naphthalene core to be readily functionalized at various positions allows for systematic modifications to optimize interactions with biological targets, making it a cornerstone in drug discovery and development. nih.govresearchgate.net

Beyond its pharmaceutical relevance, the naphthalene scaffold is integral to materials science. The inherent photophysical properties of naphthalene and its derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. The ability to tune the emission and absorption characteristics through substitution on the naphthalene ring system is a key area of investigation.

The Strategic Significance of Fluorinated Functional Groups in Molecular Design

The introduction of fluorine and fluorinated functional groups into organic molecules is a widely employed strategy in modern molecular design, particularly in the realms of medicinal chemistry and materials science. mdpi.comnih.gov The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's behavior. The difluoromethoxy group (-OCF₂H), a key feature of the title compound, is of particular interest. nih.govresearchgate.net

Positioning 1 Difluoromethoxy Naphthalene 7 Methanol Within Contemporary Organic Synthesis and Chemical Space Exploration

Retrosynthetic Pathways for this compound

The retrosynthetic analysis of this compound reveals several possible pathways for its synthesis. These pathways are centered around the strategic disconnection of the key functional groups and the naphthalene core itself.

A primary retrosynthetic strategy involves the disconnection of the bonds forming the naphthalene ring system. This approach aims to simplify the target molecule into more readily available or synthetically accessible precursors. nih.gov For instance, a Diels-Alder reaction is a powerful tool for constructing six-membered rings and could be envisioned as a key step in a forward synthesis. lkouniv.ac.in The disconnection would involve identifying a suitable diene and dienophile that could combine to form the substituted naphthalene skeleton. lkouniv.ac.in Another approach could involve the annulation of a pre-functionalized benzene ring. researchgate.net

The introduction of the difluoromethoxy (OCF₂H) group is a critical step in the synthesis. nih.gov Retrosynthetically, this involves disconnecting the C-O bond of the ether linkage. This leads to a naphthol precursor and a source of the difluoromethyl group. The forward synthesis would then involve the difluoromethoxylation of the corresponding hydroxynaphthalene derivative. nih.gov Various reagents and methods have been developed for this transformation, often involving the generation of a difluorocarbene or a difluoromethyl radical. nih.govorgsyn.orgnih.gov The choice of reagent and conditions is crucial to achieve high efficiency and selectivity. rsc.org

| Retrosynthetic Disconnection | Forward Synthesis Reaction | Key Precursors |

| Naphthalene Core Formation | Diels-Alder Reaction, Annulation | Substituted Benzenes, Dienes, Dienophiles |

| C-O Bond of Difluoromethoxy Group | Difluoromethoxylation | Hydroxynaphthalene, Difluoromethoxylation Reagent |

| C-C Bond of Methanol Group | Reduction of Carboxylic Acid/Ester/Aldehyde | Naphthalene Carboxylic Acid/Ester/Aldehyde |

The methanol group (-CH₂OH) can be retrosynthetically derived from a variety of other functional groups. A common disconnection is the C-C bond, leading back to a naphthalene derivative with a formyl (-CHO), carboxyl (-COOH), or ester (-COOR) group at the 7-position. In the forward synthesis, the methanol functionality can be introduced by the reduction of these corresponding precursors. For example, a carboxylic acid or an ester can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), while an aldehyde can be reduced with a milder reagent such as sodium borohydride (NaBH₄).

Synthetic Protocols for Key Precursors and Intermediates

The successful execution of the forward synthesis relies on the efficient preparation of the necessary precursors and intermediates.

The synthesis of appropriately substituted naphthalene derivatives is a foundational aspect of this synthetic strategy. nih.govresearchgate.net Traditional methods often rely on electrophilic aromatic substitution reactions on naphthalene itself, though controlling the regioselectivity can be challenging. nih.gov Modern approaches, such as transition metal-catalyzed cross-coupling reactions and directed C-H functionalization, offer more precise control over the placement of substituents on the naphthalene core. nih.gov For instance, a pre-existing functional group on a benzene ring can direct the annulation reaction to form the desired substituted naphthalene isomer. researchgate.net

A variety of reagents have been developed for the introduction of the difluoromethoxy group. nih.govnih.govresearchgate.netgoogle.com These reagents are designed to be effective sources of the "OCF₂H" moiety. Some common classes of reagents include those that generate difluorocarbene (:CF₂) in situ, which can then react with a phenoxide. orgsyn.org Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a well-known precursor for difluorocarbene upon heating. orgsyn.orggoogle.com Another strategy involves the use of reagents that can deliver a difluoromethyl radical (•CF₂H). nih.gov Recent advancements have focused on the development of bench-stable and easy-to-handle difluoromethoxylating reagents that can be used under mild reaction conditions, including photoredox catalysis. nih.govrsc.org

| Reagent Class | Example Reagent | Reactive Species Generated | General Application |

| Difluorocarbene Precursors | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene (:CF₂) | O-Difluoromethylation of phenols |

| Radical Difluoromethylation Reagents | Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂) | Difluoromethyl Radical (•CF₂H) | C-H Difluoromethylation of heteroarenes |

| Photoredox-Active Reagents | Cationic N-(difluoromethoxy)benzotriazole salts | Difluoromethoxy Radical (•OCF₂H) | Catalytic C-H difluoromethoxylation of arenes |

Direct Synthesis of this compound

The direct synthesis of this compound presents a multi-step chemical process that necessitates precise control over regioselectivity and functional group transformations. A strategic approach involves the initial construction of a suitably functionalized naphthalene core, followed by the sequential or concurrent introduction of the difluoromethoxy and methanol moieties. Research into the synthesis of analogous naphthalenic structures, such as intermediates for the pharmaceutical agent agomelatine, provides a foundational framework for a plausible synthetic pathway. google.com This pathway would typically commence with a precursor like 7-methoxynaphthalen-2-ol, which allows for regioselective formylation, followed by transformations to install the required functionalities at the C1 and C7 positions.

Establishment of Carbon-Oxygen Bond Formation for Difluoromethoxy Linkage

The introduction of the difluoromethoxy group (-OCF₂H) onto the naphthalene scaffold is a critical step that relies on the formation of a stable carbon-oxygen bond. This transformation is typically achieved through the O-difluoromethylation of a hydroxylated naphthalene precursor. A plausible precursor for this reaction is 7-hydroxynaphthalene-1-carbaldehyde. The most common and effective methods for this transformation involve the in-situ generation of difluorocarbene (:CF₂), which then reacts with the phenoxide ion of the naphthol derivative. orgsyn.orgrsc.org

The generation of difluorocarbene can be accomplished from various precursors, with halodifluoroacetate salts, such as sodium chlorodifluoroacetate (ClCF₂COONa), being particularly advantageous due to their stability and commercial availability. orgsyn.org The reaction mechanism involves the thermal decarboxylation of the halodifluoroacetate salt to generate the highly electrophilic difluorocarbene. This carbene is then trapped by the nucleophilic phenoxide, which is formed by treating the hydroxynaphthalene with a suitable base, such as cesium carbonate or sodium hydroxide. orgsyn.orgresearchgate.net

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The temperature of the reaction is a critical parameter and needs to be carefully controlled to ensure the efficient generation of difluorocarbene while minimizing side reactions. An overview of typical reagents for O-difluoromethylation is presented in Table 1.

| Difluorocarbene Precursor | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Cesium Carbonate (Cs₂CO₃) | DMF | 80-120 °C |

| Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) | None (thermal decarboxylation) | Toluene | Reflux |

| Bromodifluoromethane (HCF₂Br) | Potassium Hydroxide (KOH) | Acetonitrile/Water | Room Temperature to 60 °C |

Optimization of Reaction Conditions and Catalyst Systems

For the O-difluoromethylation, key parameters to optimize include the choice of the difluorocarbene precursor, the base, the solvent, and the reaction temperature. The molar ratio of the reagents is also crucial to drive the reaction to completion and minimize the formation of byproducts. For instance, an excess of the difluorocarbene precursor is often used to ensure complete conversion of the naphthol.

In the case of the aldehyde reduction, the choice of catalyst is paramount for achieving high selectivity and yield. Palladium-based catalysts are often preferred for their high activity and selectivity in the hydrogenation of aromatic aldehydes. bohrium.comresearchgate.net The catalyst loading, reaction temperature, and hydrogen pressure (in the case of catalytic hydrogenation) are important variables to be optimized. For reductions using metal hydrides, the stoichiometry of the reducing agent and the reaction temperature need to be carefully controlled to avoid over-reduction or side reactions. A comparative summary of catalyst systems for aldehyde reduction is presented in Table 2.

| Catalyst/Reagent | Hydrogen Source | Solvent | Advantages |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Formic Acid | Toluene | Mild conditions, high selectivity |

| Pd/C | H₂ (gas) | Ethanol/Ethyl Acetate | High conversion, catalyst recyclability |

| Sodium Borohydride (NaBH₄) | Hydride transfer | Methanol/Ethanol | Good functional group tolerance, operational simplicity |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is the cornerstone for determining the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) Techniques

The structural complexity of this compound necessitates a multi-nuclear NMR approach. ¹H, ¹³C, and ¹⁹F NMR experiments each offer unique and complementary insights into the molecule's framework.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the methanol group (-CH₂OH), the hydroxyl proton (-OH), and a characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂). The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be critical in confirming the 1,7-substitution pattern on the naphthalene core.

¹³C NMR Spectroscopy: ¹³C NMR probes the carbon skeleton of the molecule. The spectrum would display unique resonances for each carbon atom, including those in the naphthalene ring, the methylene carbon, and the carbon of the difluoromethoxy group. The carbon signal for the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms. This data is crucial for confirming the carbon framework of the molecule.

¹⁹F NMR Spectroscopy: Given the presence of the difluoromethoxy group, ¹⁹F NMR is an indispensable tool. It would show a doublet signal corresponding to the two equivalent fluorine atoms, split by the single proton of the difluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₂H environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 8.0 | 110 - 135 |

| Aromatic C (quaternary) | - | 125 - 150 |

| -CH₂OH | ~4.8 | ~65 |

| -OH | Variable (depends on solvent/concentration) | - |

| -OCHF₂ | ~6.6 (triplet) | ~115 (triplet) |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are necessary to piece together the full connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity between adjacent aromatic protons, helping to assign their specific positions on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful experiment allows for the unambiguous assignment of each proton signal to its attached carbon atom, such as linking the methylene proton signals to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. While not critical for the constitutional isomerism of this molecule, it can provide conformational information and confirm through-space relationships between protons, such as those between the methanol group and the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is a critical tool for determining the precise mass and, consequently, the elemental formula of a compound. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). For this compound (C₁₂H₁₀F₂O₂), the experimentally measured exact mass of the molecular ion ([M]+) or a related ion (e.g., [M+H]+ or [M+Na]+) would be compared to the theoretically calculated mass. A close match provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Calculated Exact Masses for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₂H₁₀F₂O₂ | 224.06488 |

| [M+H]⁺ | C₁₂H₁₁F₂O₂ | 225.07266 |

| [M+Na]⁺ | C₁₂H₁₀F₂NaO₂ | 247.05460 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group in the primary alcohol.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) group would be found just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C bond stretching vibrations within the naphthalene ring would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol would be visible in the 1000-1260 cm⁻¹ range.

C-F Stretches: The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong and characteristic absorption bands in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the naphthalene ring system, as the symmetrical stretching modes of the aromatic rings often produce strong Raman signals. Key expected signals would include the aromatic C=C stretching and ring breathing modes. The C-F and C-O stretching vibrations would also be observable, providing confirmatory data to the IR spectrum.

Table 3: Summary of Key Expected Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -OH | O-H Stretch | 3200-3600 (Broad, Strong) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) | Strong |

| -CH₂- | C-H Stretch | 2850-2960 (Medium) | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 (Medium-Weak) | Strong |

| -OCHF₂ | C-F Stretch | 1000-1100 (Strong) | Medium |

| -CH₂OH | C-O Stretch | 1000-1260 (Strong) | Weak |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. By analyzing the absorption and emission of light, detailed information about the molecular orbitals and their energy levels can be obtained. For naphthalene derivatives, the electronic properties are largely governed by the π-conjugated system of the naphthalene core, with substituents modulating these properties. nih.gov

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene ring system. The parent naphthalene molecule exhibits strong ultraviolet absorption with distinct fine structure related to its conjugated aromatic bonds. nih.gov The introduction of the -OCHF2 and -CH2OH substituents is anticipated to cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The difluoromethoxy group, being electron-withdrawing, and the methanol group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide valuable predictions of the electronic absorption spectrum. A hypothetical TD-DFT calculation for this compound might yield the following data, illustrating the expected electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

|---|---|---|---|

| 325 | 0.15 | HOMO -> LUMO | π -> π |

| 280 | 0.45 | HOMO-1 -> LUMO | π -> π |

| 250 | 0.80 | HOMO -> LUMO+1 | π -> π* |

These predicted transitions are characteristic of substituted naphthalenes, where multiple π-π* transitions occur at different energies, giving rise to a complex absorption spectrum. The intensity of each absorption band is proportional to the oscillator strength (f).

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Upon excitation with UV light, these compounds can emit light at a longer wavelength, a process known as fluorescence. The fluorescence emission spectrum provides information about the energy difference between the first excited singlet state (S1) and the ground state (S0). The substituents on the naphthalene ring can significantly impact the fluorescence quantum yield and the emission wavelength.

For this compound, the presence of the difluoromethoxy and methanol groups is expected to influence its emissive properties. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be affected by factors such as intramolecular charge transfer and non-radiative decay pathways.

A summary of the anticipated fluorescence properties for this compound is presented in the table below, based on general knowledge of similar naphthalene derivatives.

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Predicted Quantum Yield (ΦF) | Solvent |

|---|---|---|---|

| 325 | 380 | 0.20 | Ethanol |

| 280 | 382 | 0.18 | Ethanol |

The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter that can be derived from these studies and is indicative of the structural relaxation in the excited state.

Solid-State Characterization for Crystalline Forms

The arrangement of molecules in the solid state is crucial for determining the macroscopic properties of a material. Techniques such as X-ray diffraction and solid-state NMR are indispensable for characterizing the crystalline forms of organic compounds.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.8 |

| β (°) | 98.5 |

| Volume (Å3) | 1102 |

| Z | 4 |

The molecular geometry would feature the planar naphthalene core, with the difluoromethoxy and methanol groups adopting specific conformations relative to the ring. The crystal packing would likely involve layers or columns of molecules held together by a network of intermolecular interactions.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, particularly for crystalline and amorphous solids. It is highly sensitive to the local environment of the nuclei being probed. For this compound, 1H, 13C, and 19F ssNMR could provide valuable information.

The applicability of ssNMR would be to confirm the number of crystallographically independent molecules in the unit cell and to probe the local environment of each atom. The chemical shifts observed in the ssNMR spectra are sensitive to factors such as molecular conformation and intermolecular interactions.

Hypothetical solid-state NMR chemical shifts for key atoms in this compound are presented below. These values are illustrative and would be expected to vary depending on the specific crystalline polymorph.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 13C | C-1 (attached to -OCHF2) | 150-155 |

| 13C | C-7 (attached to -CH2OH) | 135-140 |

| 13C | -CH2OH | 60-65 |

| 1H | -CH2OH | 4.5-5.5 |

| 19F | -OCHF2 | -80 to -90 |

Solid-state NMR, in conjunction with XRD, can provide a comprehensive picture of the solid-state structure of this compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, particularly DFT, are widely used to investigate the properties of novel compounds.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(difluoromethoxy)naphthalene-7-methanol, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties such as dipole moment and partial charges on individual atoms. However, no specific DFT studies detailing these ground state properties for this compound are currently available in the public domain.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.govpku.edu.cnscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnscribd.com The energy and shape of these orbitals indicate how a molecule will interact with other reagents. For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. While the principles of FMO theory are well-established for related structures like naphthalene (B1677914) researchgate.netucsb.edu, a specific analysis for the title compound, which would quantify the HOMO-LUMO energy gap and visualize the orbital distributions, has not been published.

Transition State Locating and Reaction Path Analysis

Computational chemistry also allows for the study of reaction mechanisms by locating transition states and mapping out the reaction pathways. This type of analysis for reactions involving this compound would provide valuable insights into its synthesis and degradation pathways. Such studies are crucial for optimizing reaction conditions and understanding potential byproducts. At present, there are no published reports on transition state calculations or reaction path analyses for this specific compound.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the conformational space of a molecule. These methods are particularly useful for larger, more flexible molecules. For this compound, these simulations could predict the preferred orientations of the difluoromethoxy and methanol (B129727) groups relative to the naphthalene core. However, the scientific literature lacks any reports of such simulations being performed on this compound.

Exploration of Conformational Isomers and Their Stability

By mapping the potential energy surface, computational methods can identify different conformational isomers (conformers) and rank them based on their relative stability. This information is critical for understanding which shapes the molecule is most likely to adopt under different conditions. For this compound, this would involve analyzing the rotation around the bonds connecting the substituent groups to the naphthalene ring system. Despite the importance of such information, specific studies on the conformational isomers and their stability for this molecule have not been documented.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. For this compound, computational models can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These theoretical predictions can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

For instance, the vibrational frequencies in an IR spectrum can be calculated and correlated with specific vibrational modes of the molecule, such as the C-H, O-H, C-F, and C-O bond stretches and bends. Similarly, the chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted, aiding in the assignment of peaks in the experimental spectra to specific atoms within the molecule.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound. Such a table would be used in research to demonstrate the accuracy of the computational methods employed.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | 3450 | 3465 |

| C-F Stretch | 1100, 1125 | 1105, 1130 |

| C-O Stretch | 1210 | 1215 |

| ¹H NMR Chemical Shift (ppm) | ||

| -CH₂OH | 4.85 | 4.82 |

| Naphthalene Protons | 7.20 - 8.10 | 7.25 - 8.15 |

| -OCHF₂ | 6.60 | 6.65 |

| ¹³C NMR Chemical Shift (ppm) | ||

| -CH₂OH | 65.2 | 65.0 |

| Naphthalene Carbons | 110 - 135 | 111 - 136 |

| -OCHF₂ | 115.8 | 116.1 |

Note: The data in this table is illustrative and intended to represent the type of information presented in a computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is typically color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). nih.gov Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the oxygen atoms of the hydroxyl and difluoromethoxy groups, as well as the fluorine atoms, due to their high electronegativity. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the naphthalene ring. These areas are prone to nucleophilic attack.

This analysis helps in understanding the molecule's intermolecular interactions and its potential binding sites for other molecules. nih.gov

Exploration of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the supramolecular structure and properties of chemical compounds. nih.gov For this compound, several types of non-covalent interactions can be investigated using computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis.

The key non-covalent interactions expected for this molecule include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. These are among the strongest non-covalent interactions.

Halogen Bonding: The fluorine atoms in the difluoromethoxy group could potentially participate in halogen bonding, although this is generally weaker for fluorine compared to heavier halogens.

π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

Computational studies can quantify the strength of these interactions and visualize them in 3D space, providing a detailed understanding of how these forces direct the self-assembly and crystal packing of the compound. nih.gov

Exploration of the Compound As a Chemical Probe and Building Block

Development of Novel Synthetic Reagents and Methodologies

The reactivity of the methanol (B129727) group in 1-(Difluoromethoxy)naphthalene-7-methanol makes it a prime candidate for the development of novel synthetic reagents. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of subsequent transformations. For instance, the corresponding aldehyde, 1-(Difluoromethoxy)naphthalene-7-carboxaldehyde, serves as a precursor for the synthesis of imines, alkenes via Wittig-type reactions, and secondary alcohols through the addition of organometallic reagents.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and thiols, thereby expanding the synthetic utility of the naphthalene (B1677914) scaffold. The presence of the difluoromethoxy group is generally stable under many of these reaction conditions, making it a valuable substituent for tuning the electronic properties of the resulting reagents.

Integration into Complex Molecular Architectures

As a functionalized naphthalene derivative, this compound is a valuable building block for the construction of more complex molecular architectures. The naphthalene core provides a rigid and sterically defined scaffold that can be further elaborated. The methanol functionality serves as a key handle for coupling reactions. For example, it can be used in ether or ester linkages to connect to other molecular fragments.

In the synthesis of biologically active molecules, the difluoromethoxy-naphthalene moiety can be incorporated to mimic or replace other functional groups, potentially leading to improved pharmacological properties. The difluoromethoxy group, in particular, is often used as a bioisostere for a hydroxyl or methoxy (B1213986) group, offering altered lipophilicity, metabolic stability, and binding interactions.

Design of Scaffolds for Chemical Biology Research

The naphthalene scaffold is a common feature in many biologically active compounds and approved drugs. nih.govekb.eg This makes this compound an attractive starting point for the design of novel scaffolds in chemical biology. The compound itself can be screened for biological activity, or it can be systematically modified to create a library of derivatives for high-throughput screening.

The difluoromethoxy group can play a crucial role in modulating the biological activity of these scaffolds. Its electron-withdrawing nature can influence the pKa of nearby functional groups and alter the molecule's interaction with biological targets. The ability to use the methanol group as a point of attachment for fluorescent tags, affinity labels, or other reporter groups further enhances its potential in the development of chemical probes to study biological systems.

Potential as a Ligand in Coordination Chemistry

The oxygen atoms in both the difluoromethoxy and methanol groups of this compound possess lone pairs of electrons that can coordinate to metal centers, suggesting its potential as a ligand in coordination chemistry. While the difluoromethoxy group is a relatively weak donor due to the electron-withdrawing fluorine atoms, the methanol group can act as a monodentate ligand.

More interestingly, the molecule could be chemically modified to create bidentate or multidentate ligands. For example, oxidation of the methanol to a carboxylic acid, followed by reaction with a suitable amine-containing moiety, could yield a ligand with multiple coordination sites. Such ligands could be used to synthesize novel metal complexes with interesting catalytic, magnetic, or photophysical properties.

Investigation in Materials Science Applications

Naphthalene-based materials have found applications in various areas of materials science, including as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net The rigid, aromatic structure of the naphthalene core in this compound provides a good foundation for the construction of materials with desirable electronic and photophysical properties.

The difluoromethoxy group can enhance the performance of such materials by modifying their electron affinity, ionization potential, and intermolecular packing. The methanol functionality allows for the incorporation of this building block into larger polymeric structures through polymerization reactions, potentially leading to the development of new functional polymers with tailored properties for specific applications in electronics and photonics.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Research Achievements

Currently, the body of published research specifically detailing the synthesis, properties, and applications of 1-(Difluoromethoxy)naphthalene-7-methanol is limited. However, the scientific community has made significant strides in the broader field of difluoromethoxylated aromatic compounds. The primary achievement lies in the development of various synthetic methodologies for the introduction of the -OCF₂H group onto aromatic rings. These methods often involve the use of reagents like chlorodifluoromethane or TMSCF₂H (trimethyl(trifluoromethyl)silane) under basic conditions, or more recently, through innovative transition-metal-catalyzed cross-coupling reactions. While direct experimental data on this compound is scarce, its existence as a chemical entity is noted in chemical supplier databases, suggesting its synthesis is feasible, likely through a multi-step process involving the difluoromethoxylation of a suitable naphthalene (B1677914) precursor followed by functional group manipulation to introduce the methanol (B129727) moiety.

The key research achievements relevant to this compound are therefore inferred from analogous structures:

Synthesis of Difluoromethoxylated Naphthalenes: Methodologies for the synthesis of various isomers of difluoromethoxynaphthalene have been established, providing a foundational basis for accessing the 1,7-disubstituted pattern.

Physicochemical Properties of the -OCF₂H Group: Extensive studies on other aryl-OCF₂H compounds have characterized the group as a lipophilic hydrogen bond donor with unique electronic-withdrawing properties. rsc.orgnih.gov This understanding allows for predictions about the behavior of this compound in biological systems and as a synthetic intermediate.

Functional Group Interconversion: Standard organic synthesis techniques for the reduction of aldehydes or carboxylic acids to alcohols are well-established and are presumed to be applicable for the synthesis of the title compound from a corresponding precursor, such as 1-(difluoromethoxy)naphthalene-7-carbaldehyde.

Unaddressed Challenges and Open Questions

The limited specific research on this compound presents several unaddressed challenges and open questions for chemists.

Key Challenges and Questions:

| Challenge/Question | Description |

| Regioselective Synthesis | Developing a highly efficient and regioselective synthesis of the 1,7-disubstituted naphthalene core remains a significant hurdle. Naphthalene systems are prone to yielding mixtures of isomers during electrophilic substitution, and directing group strategies for difluoromethoxylation at the C-1 position with subsequent functionalization at C-7 require further optimization. |

| Scalability of Synthesis | Many of the current methods for introducing the -OCF₂H group utilize specialized reagents and conditions that may not be amenable to large-scale synthesis, posing a challenge for potential future applications. |

| Chemical Reactivity | The interplay between the electron-withdrawing difluoromethoxy group and the electron-donating hydroxymethyl group on the naphthalene scaffold has not been experimentally investigated. Understanding how these substituents influence the reactivity of the aromatic ring and the alcohol functionality is crucial. |

| Conformational Analysis | The rotational barrier around the Ar-O bond and the preferred conformation of the -OCF₂H group relative to the naphthalene ring system and the C-7 methanol group are unknown. These conformational preferences can significantly impact molecular recognition and binding in biological or material contexts. |

| Physicochemical Properties | Fundamental physicochemical data, such as pKa, logP, and solubility, for this compound have not been reported. These parameters are essential for predicting its behavior and potential applications. |

Prospective Avenues for Advanced Synthetic Development

Future synthetic efforts towards this compound and its derivatives could explore several promising avenues.

Late-Stage Functionalization: The development of late-stage C-H functionalization methods to introduce the methanol or a precursor group onto a pre-formed 1-(difluoromethoxy)naphthalene (B3058840) scaffold would be a highly atom-economical and efficient strategy.

Novel Difluoromethoxylating Reagents: The design and synthesis of new, more user-friendly, and cost-effective reagents for difluoromethoxylation could significantly improve the accessibility of this class of compounds.

Flow Chemistry Approaches: Utilizing continuous flow technology for the synthesis could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability.

Biocatalysis: Exploring enzymatic transformations for the regioselective hydroxylation of a difluoromethoxynaphthalene precursor could provide a green and highly selective alternative to traditional chemical methods.

Opportunities for Deeper Mechanistic and Computational Insights

The unique electronic nature of the difluoromethoxy group provides fertile ground for mechanistic and computational investigations.

Future research could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound. mdpi.com Such studies can provide insights into bond lengths, bond angles, charge distribution, and the frontier molecular orbitals, which are crucial for understanding its reactivity.

Reaction Mechanism Studies: Investigating the mechanisms of synthetic reactions to form this compound, particularly the regioselectivity of the difluoromethoxylation of 7-substituted naphthalenes, would be highly valuable for optimizing reaction conditions.

Hydrogen Bonding Studies: A key feature of the -OCF₂H group is its ability to act as a hydrogen bond donor. rsc.org Computational and experimental (e.g., NMR spectroscopy) studies could elucidate the nature and strength of intramolecular and intermolecular hydrogen bonding involving both the -OCF₂H and the -CH₂OH groups.

Predicting Spectroscopic Properties: High-level computational methods can be used to predict NMR, IR, and UV-Vis spectra, which would be invaluable for the characterization of this and related compounds.

Future Role in Advancing Fundamental Organic Chemistry

While specific applications are yet to be discovered, this compound and its derivatives have the potential to contribute to the advancement of fundamental organic chemistry in several ways.

Probing Non-Covalent Interactions: The presence of both a hydrogen bond donor (-OCF₂H) and a hydrogen bond donor/acceptor (-CH₂OH) on a rigid naphthalene scaffold makes this molecule an excellent platform for studying the interplay of various non-covalent interactions.

Development of New Synthetic Methodologies: The challenges associated with the regioselective synthesis of this compound could spur the development of novel synthetic methods with broader applicability in organic synthesis.

Understanding Structure-Property Relationships: By systematically modifying the structure of this compound and evaluating the impact on its physicochemical and biological properties, a deeper understanding of structure-property relationships in fluorinated aromatic systems can be gained.

Source of Novel Building Blocks: This compound can serve as a versatile building block for the synthesis of more complex molecules for applications in medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern could lead to the discovery of novel bioactive compounds or materials with interesting photophysical properties.

Q & A

Q. What are the standard synthetic routes for 1-(Difluoromethoxy)naphthalene-7-methanol?

The synthesis typically involves nucleophilic substitution or fluorination reactions . For example:

- Nucleophilic substitution : Reacting a naphthalene precursor (e.g., 7-hydroxymethylnaphthalene) with difluoromethylating agents like ClCFH or BrCFH under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) .

- Fluorination : Introducing the difluoromethoxy group via electrophilic fluorination using Selectfluor™ or similar reagents in anhydrous solvents . Note: Positional isomerism (7- vs. 8-substitution) requires precise temperature control (e.g., 0–5°C) and stoichiometric monitoring to minimize byproducts .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm substitution patterns and purity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected MW: ~244.18 g/mol) .

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry .

- Elemental Analysis : Validate empirical formula (CHFO) .

Q. What are the key physical and chemical properties of this compound?

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 244.18 g/mol |

| Melting Point | 176–179°C |

| Solubility | Soluble in DMSO, THF; insoluble in water |

| Stability | Hygroscopic; store under argon |

| Source: Data extrapolated from positional isomer (8-methanol derivative) . |

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of the difluoromethoxy group (-OCFH) enhances electrophilic reactivity at the naphthalene ring, facilitating:

- Nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Oxidative stability : Resistance to metabolic degradation in biological systems due to C-F bond strength . Comparative studies with methoxy (-OCH) analogs show ~30% slower hydrolysis rates under acidic conditions, suggesting improved pharmacokinetic stability .

Q. What experimental strategies are recommended to resolve contradictions in toxicity data for this compound?

- In vitro assays : Use hepatic microsomes to assess metabolic pathways and identify toxic metabolites (e.g., quinone intermediates) .

- Species-specific models : Prioritize human cell lines (e.g., HepG2) over rodents, as naphthalene derivatives exhibit divergent hematological effects (e.g., hemolysis in G6PDH-deficient humans) .

- Dose-response studies : Apply OECD guidelines (e.g., Test No. 423) to establish NOAEL/LOAEL thresholds .

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against targets like cytochrome P450 enzymes using Schrödinger Suite or AutoDock .

- QSAR modeling : Correlate substituent position (7- vs. 8-methanol) with logP and IC values for antimicrobial activity .

- DFT calculations : Predict regioselectivity in electrophilic attacks (e.g., Fukui indices for reactive sites) .

Q. What are the mechanistic implications of this compound’s interaction with biological targets?

Proposed mechanisms include:

- Enzyme inhibition : The difluoromethoxy group disrupts catalytic sites (e.g., binding to CYP3A4 via halogen bonding) .

- DNA intercalation : Planar naphthalene core inserts into DNA base pairs, observed in cytotoxicity assays against MCF-7 cells (IC = 12.3 µM) .

- ROS modulation : Fluorine atoms alter redox potential, reducing ROS generation by 40% compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (40–75%) for this compound?

- Variable factors : Impurity of starting materials, moisture sensitivity of fluorinating agents, or incomplete reaction monitoring (e.g., TLC vs. HPLC).

- Optimization steps :

- Use anhydrous solvents (e.g., distilled DMF) .

- Employ Schlenk-line techniques for oxygen-sensitive steps .

- Validate purity via F NMR to detect residual fluorinating agents .

Methodological Recommendations

Q. What in vitro models are suitable for studying this compound’s pharmacokinetics?

Q. How to design a comparative study with structural analogs (e.g., 1-(Difluoromethoxy)naphthalene-8-methanol)?

- Structural variables : Compare substitution position (7 vs. 8) effects on:

- LogP (lipophilicity): HPLC-derived retention times .

- Bioactivity: IC in cancer cell lines .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to quantify significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.